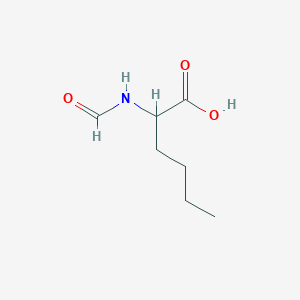

n-alpha-Formyl-DL-norleucine

Description

Significance of N-Formylation in Biological Systems and Chemical Synthesis

N-formylation, the attachment of a formyl group to the alpha-amino group of an amino acid, is a critical modification in various biological processes. In bacteria and mitochondria, N-formylmethionine is the initiating amino acid for protein synthesis. nih.gov This process is so fundamental that the presence of N-formylated peptides in mammals can trigger immune responses, as they are recognized as signals of bacterial invasion or tissue damage. chemistryviews.org Beyond its role in protein initiation, N-formylation of other amino acids, such as the N-formylation of lysine (B10760008) residues in histone proteins, is emerging as a significant post-translational modification that may arise from oxidative DNA damage and potentially influence gene expression. pnas.orgnih.gov

In the realm of chemical synthesis, N-formylation serves as a crucial step in the production of various valuable intermediates. rsc.org Formamides, the products of N-formylation, are important building blocks in the synthesis of pharmaceuticals and other organic compounds. rsc.org Consequently, a variety of methods have been developed for the N-formylation of amino acids and peptides, ranging from traditional methods using formic acid and acetic anhydride (B1165640) to more modern, milder techniques. thieme-connect.comchemrxiv.orggoogle.comthieme-connect.com Recent advancements include one-pot procedures for the rapid N-formylation of peptides on a solid support. chemistryviews.orgnih.gov

Contextualizing Norleucine as a Non-Canonical Amino Acid and Methionine Isostere

Norleucine (Nle) is a non-canonical amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. mdpi.com It is an isomer of leucine (B10760876), with a straight four-carbon side chain. While found in small amounts in some bacteria, its primary significance in biochemical research stems from its role as a methionine isostere. mdpi.comnih.gov An isostere is a molecule or group that has a similar size, shape, and electronic configuration to another, allowing it to often substitute for the original molecule in biological systems with minimal structural perturbation.

Norleucine is structurally very similar to methionine, with the key difference being the replacement of the sulfur atom in methionine's side chain with a methylene (B1212753) group (-CH2-). nih.govfrontiersin.org This substitution makes norleucine more hydrophobic than methionine and, importantly, not susceptible to oxidation, a common issue with the thioether group of methionine. frontiersin.orgrsc.org This property makes norleucine a valuable tool for studying the role of methionine in proteins, allowing researchers to dissect the contributions of hydrophobicity versus the specific chemical properties of the sulfur atom. nih.gov The incorporation of norleucine in place of methionine can subtly alter a protein's hydropathy and has been shown to affect protein folding and stability. frontiersin.orgrsc.org

Scope and Research Trajectories of n-alpha-Formyl-DL-norleucine Studies

The study of this compound sits (B43327) at the intersection of N-formylation and non-canonical amino acid research. Research into this specific compound and its derivatives explores its potential as a chemical probe and a modulator of biological systems that recognize N-formylated peptides. For instance, peptides containing N-formylnorleucine have been synthesized to investigate their interaction with formyl peptide receptors (FPRs) on immune cells. nih.gov These studies aim to understand the structural requirements for receptor activation and to develop agonists or antagonists for these receptors.

Future research is likely to continue exploring the use of this compound in the design of peptidomimetics and novel therapeutic agents. The stability of the norleucine side chain compared to methionine offers advantages in developing robust molecules. Furthermore, investigations into the broader biological effects of incorporating this formylated non-canonical amino acid into peptides and proteins will likely yield new insights into cellular signaling and immune responses.

Data on Related Compounds

Below is a table summarizing key information for compounds related to the discussion.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Formyl-L-leucine | 6113-61-7 | C7H13NO3 | 159.18 |

| N-Formyl-dl-leucine | 5338-45-4 | C7H13NO3 | 159.18 |

| L-Norleucine | 327-57-1 | C6H13NO2 | 131.17 |

| This compound | 118659-59-9 | C7H13NO3 | 159.18 |

| Methionine | 63-68-3 | C5H11NO2S | 149.21 |

Structure

3D Structure

Properties

IUPAC Name |

2-formamidohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-3-4-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIJLKLYPXLQSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Resolution Techniques for Dl Norleucine Derivatives

Enantioselective Synthesis and Deracemization Strategies

The production of single-enantiomer amino acids is critical for pharmaceutical and biotechnological applications. This is achieved through enantioselective synthesis, which creates a specific stereoisomer, or by deracemization, which converts a racemic mixture into a single enantiomer.

Enantioselective Synthesis: This approach aims to produce an enantiomerically pure compound directly. Methods for the asymmetric synthesis of non-natural α-amino acids often involve the use of chiral auxiliaries or catalysts. nih.govcore.ac.uk For instance, the stereoselective Myers alkylation of glycine (B1666218) is one established method. nih.gov Another strategy involves a palladium/indium bimetallic cascade process for the allylation of enantiopure N-sulfinyl-α-imino esters, which yields N-sulfinyl-α-alkyl-α-amino esters as single diastereoisomers. core.ac.uk These methods allow for the synthesis of either the R- or S-configured enantiopure amino acids on a gram scale. nih.gov

Deracemization Strategies: Deracemization is an appealing strategy as it can theoretically convert 100% of a racemic starting material into a single enantiomer. acs.org This can be achieved through various methods, including enzymatic and chemical processes.

Enzymatic Dynamic Kinetic Resolution (DKR): This is a powerful deracemization technique. One notable system employs a combination of two immobilized enzymes: L-N-carbamoylase and N-succinyl-amino acid racemase. nih.gov This bienzymatic system has proven effective for producing various optically pure L-α-amino acids, including L-norleucine, from their racemic N-formyl derivatives with an enantiomeric excess of over 99.5%. nih.govdntb.gov.ua The immobilized enzymes exhibit enhanced stability and can be reused for multiple reaction cycles, retaining over 75% of their activity after 10 cycles. nih.gov

Viedma Ripening: Also known as attrition-enhanced deracemization, this physical process involves the continuous grinding of a slurry of a racemic conglomerate. researchgate.net This process, coupled with a racemizing agent in the solution phase, can drive the system towards a single solid enantiomer, achieving a final enantiopure crystalline state. researchgate.net

Chemoenzymatic Deracemization: These systems couple a non-selective chemical reaction with a highly selective enzymatic reaction. For example, a mutant alcohol dehydrogenase can be used for the non-selective oxidation of a racemic mixture, followed by a selective reduction to yield a single enantiomer. acs.org Another approach uses an L-amino acid deaminase to convert the L-enantiomer into the corresponding α-keto acid, which is then transformed into the D-amino acid by a D-selective aminotransferase. nih.gov

Table 1: Comparison of Deracemization Strategies for Amino Acid Derivatives

| Strategy | Key Components | Target Product Example | Reported Efficiency | Citations |

|---|---|---|---|---|

| Enzymatic DKR | Immobilized L-N-carbamoylase & N-succinyl-amino acid racemase | L-norleucine | >99.5% e.e. | nih.govdntb.gov.ua |

| Viedma Ripening | Abrasive grinding, racemizing agent (e.g., DBU) | Homochiral NMPA crystals | Up to 100% yield | researchgate.net |

| Chemoenzymatic | L-amino acid deaminase & D-selective aminotransferase | D-phenylalanine derivatives | 90% to >99% e.e. | nih.gov |

Chiral Separation Methodologies in Amino Acid Research

The resolution of racemic mixtures, such as DL-norleucine and its derivatives, into their constituent enantiomers is a fundamental task in amino acid research. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a dominant technique for this purpose. researchgate.net

The choice of CSP is crucial and depends on the nature of the analyte. For N-protected amino acids like N-alpha-Formyl-DL-norleucine, several types of CSPs are effective.

Macrocyclic Glycopeptide CSPs: Phases like CHIROBIOTIC T, based on the antibiotic teicoplanin, are particularly versatile. researchgate.netnih.gov They can simultaneously separate racemic amino acids and their N-acetyl derivatives. researchgate.netnih.gov These CSPs operate through a variety of interactions, including hydrogen bonding, ionic interactions, and π-π stacking, which allows for the separation of a broad range of molecules, including underivatized and N-derivatized amino acids. chromatographytoday.comsigmaaldrich.com

Pirkle-type CSPs: These phases, such as the Sumichiral OA series, are effective for separating amino acids that have been derivatized with fluorogenic reagents. nih.gov The separation mechanism relies on π-π interactions between the derivative's aromatic moiety and the CSP's aromatic group, as well as hydrogen bonding involving the amino acid's carboxylic acid group. nih.gov

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, particularly 3,5-dimethylphenylcarbamates, exhibit high chiral recognition capabilities and have been used to resolve a wide array of racemates. researchgate.net

Enzymatic Resolution: Besides chromatography, classical enzymatic resolution is a widely used method. This involves the use of an enantioselective enzyme, such as an aminoacylase, that acts on only one enantiomer of a racemic mixture. researchgate.net For instance, an acylase can selectively hydrolyze the N-acyl group from an L-amino acid, leaving the D-enantiomer untouched. The resulting free amino acid and the unreacted N-acyl-D-amino acid can then be separated. Research has shown that acylases from various sources prefer substrates with hydrophobic side chains, such as norleucine. researchgate.net

Table 2: Chiral Stationary Phases for Amino Acid Derivative Separation

| CSP Type | Basis of Separation | Example Application | Citations |

|---|---|---|---|

| Macrocyclic Glycopeptide | Multiple interactions (H-bonding, ionic, π-π) | Simultaneous separation of amino acids and N-acetyl-amino acids | researchgate.netnih.govchromatographytoday.com |

| Pirkle-type | π-π interactions, H-bonding | Separation of fluorogenic amino acid derivatives | nih.gov |

| Polysaccharide-based | Chiral recognition by carbamate (B1207046) derivatives | General resolution of racemates | researchgate.net |

Conformational Analysis of Formylated Norleucine Peptidomimetics

Peptidomimetics are molecules designed to imitate the structure and function of natural peptides but with improved properties like stability or bioavailability. nih.gov The N-formyl group, particularly on residues like methionine or the non-natural norleucine, is a key recognition element for certain biological systems. duke.edunih.gov Understanding the three-dimensional conformation of peptidomimetics containing N-formyl-norleucine is crucial for designing functionally active molecules. nih.govnih.gov

Analytical Techniques: Several high-resolution techniques are employed to elucidate the solution and solid-state structures of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of peptides in solution. acs.orgacs.org By measuring parameters like nuclear Overhauser effects (NOEs), coupling constants (e.g., ³JNHCH), and the temperature dependence of amide proton chemical shifts, researchers can determine inter-proton distances and dihedral angles, leading to a detailed 3D structure. nih.govbeilstein-journals.org For example, NMR studies on the chemotactic peptide formyl-Met-Leu-Phe revealed a backbone conformation that approximates a small beta antiparallel pleated sheet. nih.gov Similar approaches can be applied to peptidomimetics containing N-formyl-norleucine to understand how this residue influences the peptide's fold.

X-ray Crystallography: This technique provides precise atomic coordinates of a molecule in its crystalline state. The crystal structure of the catalytic antibody 17E8, which hydrolyzes N-formyl norleucine phenyl ester, showed that the active site specifically binds the S-enantiomer, highlighting the importance of stereochemistry in molecular recognition. acs.org

Computational Modeling and Molecular Dynamics (MD): In conjunction with experimental data, computational methods are used to explore the conformational landscape of peptidomimetics. acs.org These simulations can predict stable conformations and the dynamics of conformational changes. mdpi.com

The N-formyl group itself is not just a passive modification. It can participate in hydrogen bonding and influences the electronic properties of the N-terminus, which can affect substrate selectivity in enzymes like peptide deformylase. duke.edu The conformational constraints imposed by the norleucine side chain, combined with the N-formylation, contribute to the specific topographical presentation of pharmacophoric groups, which is essential for biological activity. mdpi.com

Table 3: Techniques for Conformational Analysis of Peptidomimetics

| Technique | Information Obtained | Example Finding | Citations |

|---|---|---|---|

| NMR Spectroscopy | Solution structure, dihedral angles, inter-proton distances | Backbone of f-Met-Leu-Phe approximates a β-sheet | nih.govbeilstein-journals.org |

| X-ray Crystallography | Solid-state structure, precise atomic coordinates | Catalytic antibody 17E8 selectively binds S-enantiomer of a norleucine ester | acs.org |

| Computational Modeling | Conformational landscape, molecular dynamics | Prediction of stable turn structures induced by sugar amino acids | acs.org |

Reactivity and Mechanistic Investigations of N Alpha Formyl Dl Norleucine

Biochemical Reactivity of the N-Formyl Group

The N-formyl group is a crucial chemical moiety in various biological contexts, serving as a protective group in peptide synthesis and as a key recognition element in immunological responses. nih.gov Its reactivity, particularly in enzyme-catalyzed reactions, is a subject of significant research.

The removal of the N-formyl group, or deprotection, is a critical step in both synthetic organic chemistry and biological processes. While chemical methods like acid hydrolysis or catalytic hydrogenation exist, they can be harsh and lack specificity, potentially cleaving peptide bonds or ester groups in more complex molecules. google.com Enzymatic deprotection offers a milder and more selective alternative. acs.org

Enzymes such as acylases and hydrolases are capable of catalyzing the removal of the formyl group from N-formyl amino acids. This biocatalytic approach is advantageous due to its high stereospecificity and operation under mild conditions. acs.orgresearchgate.net For instance, formate (B1220265) dehydrogenase has been shown to selectively cleave formic acid esters, suggesting a potential role in the deprotection of formylated compounds. researchgate.net The search for enzymes that can efficiently catalyze these reactions is driven by the need for greener and more economical processes in pharmaceutical manufacturing and organic synthesis. researchgate.net

Acylases, specifically aminoacylases (N-acylamino-acid amidohydrolases), are a class of enzymes that exhibit varied specificity towards N-acylated amino acids. researchgate.net Their substrate preference is influenced by both the nature of the amino acid side chain and the type of acyl group.

Research has shown that certain acylases have a pronounced preference for N-formylated substrates over N-acetylated ones. researchgate.net For example, N-acylase IA has been identified as an enzyme that is highly active against N-formylmethionine and N-formylnorleucine, while showing reduced activity towards N-formylleucine and no activity against other N-formyl amino acids. acs.org This specificity suggests a tailored biological role for this enzyme in degrading specific formylated peptides. In contrast, other acylases, like one from Pyrococcus furiosus, show broad substrate specificity, hydrolyzing various nonpolar N-acylated L-amino acids but with relatively low activity towards N-acetyl-DL-norleucine. nih.gov

The substrate specificity of these enzymes is a key factor in their application for the kinetic resolution of racemic mixtures of amino acids. D-acylases, for example, are specific to the D-isomer of N-acylated amino acids and can hydrolyze N-formyl, N-acetyl, and other N-acyl derivatives of various amino acids, including norleucine. researchgate.netnih.gov

| Enzyme/Enzyme Class | Preferred Substrate(s) | Comments | Source(s) |

| N-acylase IA | N-formylmethionine, N-formylnorleucine | Reduced activity against N-formylleucine. Plays a role in degrading bacterial and mitochondrial N-formylated peptides. | acs.org |

| Aminoacylase from Pyrococcus furiosus | N-chloroacetyl-L-valine, N-formyl-L-methionine | Broad substrate specificity but low relative activity (6%) towards N-acetyl-DL-norleucine. | nih.gov |

| Alcaligenes denitrificans Acylase | N-chloroacetyl-L-proline | Also hydrolyzes N-formyl-L-proline at a reduced rate. | google.com |

| D-Aminoacylase from Streptomyces sp. | N-acetyl derivatives of D-leucine, D-phenylalanine, D-norleucine | Also hydrolyzes N-formyl derivatives of D-leucine. | researchgate.net |

| Geobacillus kaustophilus NSAAR | Racemizes N-formyl-amino acids | More efficient with N-formyl derivatives than N-acetyl derivatives, making it suitable for Dynamic Kinetic Resolution processes. | researchgate.net |

Molecular Mechanisms of Biological Interactions

N-formylated peptides, including those containing N-formyl-DL-norleucine, are potent signaling molecules, particularly in the innate immune system. They are recognized by a specific class of receptors, initiating a cascade of cellular responses.

The biological effects of N-formylated peptides are mediated through their binding to Formyl Peptide Receptors (FPRs), which are a family of G protein-coupled receptors (GPCRs). wikipedia.orgnih.gov In humans, this family includes FPR1, FPR2, and FPR3. wikipedia.org These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages. nih.gov

The binding of N-formyl peptides to these receptors is specific and saturable. Early studies using a radiolabeled peptide containing N-formylnorleucine, [³H]fNle-Leu-Phe, demonstrated high-affinity binding sites on rabbit neutrophils. nih.gov The N-formyl group itself is a critical determinant for high-affinity binding to FPR1. acs.orgmdpi.com Structural studies and mutagenesis have indicated that positively charged residues, specifically Arg84 and Lys85 in the first extracellular loop of FPR1, play a significant role in interacting with the N-formyl group of the ligand. wikipedia.orgasm.org

Norleucine is an isomer of leucine (B10760876) and is nearly isosteric with methionine, lacking the sulfur atom. wikipedia.org This structural similarity allows N-formylnorleucine-containing peptides to effectively fit into the ligand-binding pocket of FPRs, mimicking the natural bacterial-derived or mitochondrial-derived N-formylmethionine peptides. nih.govwikipedia.org

Upon ligand binding, FPRs undergo a conformational change that activates intracellular signaling pathways. As members of the Gᵢ subclass of GPCRs, FPR activation leads to the dissociation of the heterotrimeric G protein into its Gαᵢ and Gβγ subunits. nih.govtandfonline.com

This dissociation triggers multiple downstream signaling cascades:

Phospholipase C (PLC) Pathway : The Gβγ subunit activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). wikipedia.orgtandfonline.com

Calcium Mobilization : IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. wikipedia.org This sustained increase in intracellular calcium is essential for cellular migration. wikipedia.org

Protein Kinase Activation : The signaling cascade also involves the activation of several protein kinases, including phosphoinositide-3 kinase (PI3K) and members of the mitogen-activated protein kinase (MAPK) family, such as ERK1/2. nih.gov

These pathways collectively orchestrate a range of cellular functions critical for the innate immune response, including chemotaxis (directed cell movement), degranulation (release of antimicrobial agents), and the production of reactive oxygen species (ROS) for killing pathogens. tandfonline.comnih.gov

To probe the structure and function of FPRs, researchers have developed reactive derivatives of formyl peptides that can form covalent bonds with the receptor. nih.gov One such class of compounds is formyl peptide chloromethyl ketones.

Studies have been conducted on derivatives like Nα-formyl-norleucyl-leucyl-phenylalanine-chloromethyl ketone. nih.govresearchgate.net This compound acts as a chemotactic agent and induces lysosomal enzyme release from neutrophils, similar to its non-reactive free acid counterpart. nih.gov However, the chloromethyl ketone derivative is capable of irreversibly activating the neutrophil. nih.gov This is demonstrated by its ability to confer sensitivity to cytochalasin B even after the compound is washed away, an effect not seen with the free acid. nih.gov This irreversible activation strongly suggests that the chloromethyl ketone derivative covalently interacts with the receptor, effectively acting as a covalent agonist. nih.gov Such covalent labeling has been a valuable tool in identifying the receptor protein, which was shown to be a polypeptide with a molecular weight between 55,000 and 70,000 Daltons. nih.gov

Non-Enzymatic Reaction Pathways

N-alpha-Formyl-DL-norleucine can participate in non-enzymatic reactions, particularly those relevant to food chemistry and biological systems. These pathways involve reactions with other molecules without the facilitation of enzymes, often initiated by factors such as heat.

The Maillard reaction, a form of non-enzymatic browning, is a significant pathway involving the reaction of amino acids and reducing sugars. dfg.de In this complex series of reactions, the ε-amino group of lysine (B10760008) residues can react with dicarbonyl compounds, which are breakdown products of sugars. dfg.deresearchgate.net One such dicarbonyl compound, 3-deoxypentosone, reacts with lysine to form the glycation product 6-(2-formyl-1-pyrrolyl)-l-norleucine, also known as formyline. researchgate.netresearchgate.net

Formyline is a pyrrole (B145914) amino acid that has been identified in various heat-treated food products, such as baked goods. researchgate.netresearchgate.net Its formation is a marker of the advanced stages of the Maillard reaction. researchgate.net The primary pathway for formyline formation involves the direct reaction between the lysine side chain and dicarbonyl compounds, rather than the transformation of lysine-containing Amadori products. researchgate.net This has been demonstrated in studies where peptide-bound formyline was formed when casein was incubated with 3-deoxypentosone under conditions similar to food processing. researchgate.net It's important to note that formyline is a structural analog of pyrraline, another Maillard reaction product formed from the reaction of lysine with 3-deoxyglucosulose. researchgate.net

The table below summarizes key Maillard reaction products involving lysine.

| Precursors | Maillard Reaction Product | Chemical Name |

| Lysine + 3-Deoxypentosone | Formyline | 6-(2-formyl-1-pyrrolyl)-l-norleucine |

| Lysine + 3-Deoxyglucosulose | Pyrraline | ε-(2-formyl-5-hydroxymethyl-1-pyrrolyl)-L-norleucine |

In vitro studies have provided insights into the non-enzymatic formation of various conjugates. For instance, research has shown the non-enzymatic formation of N-acylated amino acid conjugates in urine, which has been linked to certain metabolic disorders. mdpi.com While not directly involving this compound, these studies establish the principle of non-enzymatic conjugation reactions occurring under physiological conditions. mdpi.com

In the context of protein modifications, the non-enzymatic glucosylation of proteins, a Maillard reaction, has been studied in vitro using models like RNase A. researchgate.net This research demonstrated that the glucosylation of lysine residues can lead to the formation of protein dimers and trimers through cross-linking. researchgate.net Such studies on non-enzymatic reactions are crucial for understanding the spontaneous modifications that biomolecules can undergo.

Isosteric Substitution Effects of Norleucine in Biomolecules

Norleucine, the unformylated parent amino acid of this compound, serves as a valuable tool in biochemical research due to its structural similarity to methionine. wikipedia.org It is nearly isosteric with methionine but lacks the sulfur atom, making it a useful probe for studying the roles of methionine in proteins and peptides. wikipedia.orgcaltech.edu

The substitution of methionine with norleucine has been widely used to investigate the functional and structural importance of methionine residues in various proteins. wikipedia.orgnih.gov Since norleucine is more hydrophobic and resistant to oxidation compared to methionine, this substitution can help elucidate methionine's role in processes like catalysis and protein stability. caltech.eduresearchgate.net

A notable example is the study of Amyloid-β peptide (AβP), which is implicated in Alzheimer's disease. wikipedia.org Replacing the methionine at position 35 with norleucine was found to completely negate the neurotoxic effects of the Aβ peptides. wikipedia.orgnih.gov In another study, all 13 methionine residues in the cytochrome P450 BM-3 heme domain were replaced with norleucine. caltech.eduresearchgate.net This global substitution resulted in a nearly two-fold increase in peroxygenase activity, although the thermostability of the enzyme was significantly reduced. caltech.eduresearchgate.net These findings suggest that while methionine is not always essential for catalytic function and can sometimes be replaced to enhance certain properties, it often plays a crucial role in maintaining the thermal stability of proteins. researchgate.net

The following table summarizes the effects of norleucine substitution for methionine in selected proteins.

| Protein | Effect of Norleucine Substitution | Reference |

| Amyloid-β peptide (AβP) | Negated neurotoxic effects | wikipedia.orgnih.gov |

| Cytochrome P450 BM-3 | Nearly two-fold increased peroxygenase activity, reduced thermostability | caltech.eduresearchgate.net |

| Calmodulin (CaM) | Maintained secondary structure, slightly altered activation of target enzymes | nih.gov |

| Adenylate kinase | Improved stability in H2O2 | caltech.edu |

The substitution of methionine with norleucine can also modulate the bioactivity and conformational stability of peptides. nih.govnih.gov This strategy is often employed in peptide design to improve stability against oxidation, which can be a problem for methionine-containing peptides. researchgate.netmdpi.com

Analytical Characterization in Advanced Research of N Alpha Formyl Dl Norleucine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of n-alpha-Formyl-DL-norleucine, enabling its separation from other compounds and its precise measurement.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for the quantification of this compound and related compounds. researchgate.net This technique separates compounds based on their interaction with a stationary phase, and the UV detector measures their absorbance at a specific wavelength, allowing for quantification. researchgate.netrsc.org For instance, the analysis of pyrraline, a structurally similar compound, has been successfully achieved using a reversed-phase phenyl (RP-phenyl) column with UV detection. researchgate.net The stability and concentration of such compounds can be reliably assessed using this method. nih.gov

In a typical application, a sample is prepared, potentially through protein hydrolysis to release the compound of interest, and then injected into the HPLC system. creative-proteomics.comnih.gov The separation is often performed on a C18 reversed-phase column. nih.gov The choice of mobile phase, a mixture of solvents like acetonitrile, methanol, and water, is optimized to achieve the best separation. nih.gov Detection is then carried out at a wavelength where the compound exhibits maximum absorbance, such as 210 nm for some amino acid derivatives. rsc.org

Table 1: HPLC Parameters for Amino Acid Derivative Analysis

| Parameter | Value/Description |

|---|---|

| Column | Zorbax Eclipse-AAA, 5 µm, 150 x 4.6 mm |

| Mobile Phase A | 40 mM NaH₂PO₄, pH 7.8 |

| Mobile Phase B | Acetonitrile/Methanol/Water (45/45/10 v/v/v) |

| Detection Wavelength | 338 nm |

| Column Temperature | 40°C |

This table presents typical parameters for the HPLC analysis of amino acid derivatives, which can be adapted for this compound. nih.gov

Chiral HPLC for Enantiomeric Resolution

Since this compound is a racemic mixture, containing both D and L enantiomers, chiral HPLC is essential for their separation. libretexts.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation. mst.educsfarmacie.cz Various CSPs are available, including those based on macrocyclic antibiotics like ristocetin (B1679390) A and norvancomycin, which have demonstrated effectiveness in separating enantiomers of amino acid derivatives. mst.edunih.gov

The separation mechanism in chiral HPLC can involve a combination of interactions, including electrostatic interactions, hydrogen bonding, and dipolar interactions. mst.edu The choice of mobile phase, which can be normal-phase, reversed-phase, or polar-organic, significantly influences the separation. mst.edu For example, a norvancomycin-bonded CSP has been used in reversed-phase mode to separate dansyl-amino acid enantiomers, where factors like mobile phase pH and temperature were optimized to improve resolution. nih.gov The development of multimodal CSPs allows for the use of both reversed and normal phase modes, enhancing the versatility of the separation. csfarmacie.cz

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is a powerful tool for the structural analysis of this compound, providing information about its molecular weight and fragmentation pattern.

Triple Quadrupole Mass Spectrometry for Product Ion Spectra

Triple quadrupole (QqQ) mass spectrometry is a highly sensitive and specific technique used to obtain product ion spectra. nih.gov In this method, the first quadrupole selects a specific precursor ion (the molecular ion of this compound), which is then fragmented in the second quadrupole (the collision cell). The resulting fragment ions, known as product ions, are then analyzed by the third quadrupole. This process, known as tandem mass spectrometry (MS/MS), provides a unique fragmentation pattern that serves as a fingerprint for the compound, confirming its identity. researchgate.net The product ion spectra of related compounds have been instrumental in their unequivocal verification in complex samples. researchgate.net

Applications in the Analysis of Complex Biological Matrices

The analysis of this compound in complex biological matrices, such as plasma or food hydrolysates, presents significant challenges due to the presence of numerous interfering substances. researchgate.netnih.gov HPLC coupled with triple quadrupole mass spectrometry (HPLC-MS/MS) is particularly well-suited for this task. researchgate.net The chromatographic separation first isolates the target compound from the bulk of the matrix components, and the mass spectrometer provides highly selective detection. nih.gov This approach has been successfully used to quantify related compounds in enzymatically hydrolyzed food matrices. researchgate.net The use of techniques like solid-phase extraction can further clean up the sample before analysis, improving the clarity of the chromatogram and the accuracy of the results. nih.gov

Spectroscopic Methods for Structural Analysis (e.g., NMR, LC-MS, UPLC)

A combination of spectroscopic methods is often employed for a comprehensive structural analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. tmiclinode.com This hyphenated technique is invaluable for the analysis of complex mixtures, allowing for the separation and identification of individual components. mdpi.com High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, further aiding in the confirmation of the elemental composition of the compound. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that utilizes smaller stationary phase particles (sub-2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity. nih.gov UPLC has been effectively used for the simultaneous analysis of canonical and non-canonical amino acids, demonstrating its precision and reliability. nih.gov A UPLC-based method could be readily adapted for the high-throughput analysis of this compound.

Table 2: Summary of Analytical Techniques for this compound

| Technique | Application | Key Information Provided |

|---|---|---|

| HPLC-UV | Quantification and Separation | Concentration, Purity |

| Chiral HPLC | Enantiomeric Resolution | Separation of D and L forms |

| Triple Quad MS | Structural Confirmation | Product Ion Spectra, Fragmentation Pattern |

| LC-MS/UPLC-MS | Analysis in Complex Matrices | Separation, Identification, Accurate Mass |

| NMR Spectroscopy | Structural Elucidation | Detailed Molecular Structure |

This table summarizes the primary applications and the type of information obtained from each analytical technique discussed.

Applications in Advanced Biochemical Probes and Research Tools

Utilization in Combinatorial Peptide Library Design

The design and screening of combinatorial peptide libraries are powerful techniques for discovering novel bioactive peptides. nih.gov While direct evidence for the extensive use of n-alpha-Formyl-DL-norleucine in large-scale combinatorial libraries is not prevalent in publicly available research, its structural motifs are highly relevant. N-formylated peptides are well-established as potent chemoattractants for various immune cells. scienceopen.comnih.gov The incorporation of non-canonical amino acids like norleucine allows for the exploration of structure-activity relationships, offering advantages such as increased proteolytic stability and altered hydrophobicity compared to its canonical counterpart, methionine.

The logical extension of these principles is the inclusion of this compound as a building block in focused or specialized combinatorial libraries. Such libraries would be invaluable for:

Discovering Novel Chemoattractants: Systematically substituting other amino acids with this compound in known chemoattractant peptide sequences could lead to the discovery of analogs with enhanced or more specific activity.

Probing Receptor Binding Pockets: Libraries containing this compound can be used to map the structural requirements of formyl peptide receptors (FPRs), elucidating the role of the side chain's length and lack of a sulfur atom in receptor binding and activation.

Developing Peptides with Enhanced Stability: The inherent resistance of non-canonical amino acids to enzymatic degradation means that peptides identified from such libraries may have improved pharmacokinetic profiles, making them better candidates for therapeutic development.

The synthesis of such libraries can be achieved through standard solid-phase peptide synthesis methodologies, where the formylated amino acid is incorporated as a monomeric unit.

Development of Peptide-Based Probes and Chemoattractants

N-alpha-formylated peptides are potent chemoattractants for phagocytic leukocytes, such as neutrophils. The N-formyl group mimics the N-termini of bacterial proteins, which are initiated with N-formylmethionine, acting as a signal for the innate immune system to detect bacterial infection.

A significant body of research has focused on understanding the structural requirements for these chemoattractant peptides. In one such study, a series of N-alpha-formylated homooligopeptides derived from L-norleucine were synthesized and their ability to induce the secretion of granule enzymes from rabbit peritoneal polymorphonuclear leukocytes was evaluated. This study provided key insights into the relationship between peptide chain length and biological activity.

Table 1: Chemotactic Activity of N-alpha-Formylated L-norleucine Oligopeptides

| Compound | Peptide Length | Relative Biological Activity |

|---|---|---|

| Formyl-Nle-OMe | Dipeptide | Low |

| Formyl-(Nle)₂-OMe | Tripeptide | Moderate |

| Formyl-(Nle)₃-OMe | Tetrapeptide | High |

| Formyl-(Nle)₄-OMe | Pentapeptide | Highest |

| Formyl-(Nle)₅-OMe | Hexapeptide | Decreased |

| Formyl-(Nle)₆-OMe | Heptapeptide | Low |

The results indicated that the highest level of chemoattractant activity was achieved at the tetrapeptide or pentapeptide stage. This finding suggests that the formylpeptide receptor is large enough to accommodate a peptide with at least four amino acid residues, and that an optimal chain length is crucial for effective receptor activation. The use of norleucine in these probes allows for the study of the steric and hydrophobic contributions of the side chain to receptor binding, independent of the potential for oxidation that exists with methionine.

Incorporation into Peptidomimetics for Structural and Functional Studies

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to enhance their therapeutic properties, such as stability, bioavailability, and receptor affinity. The incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design. nih.gov

This compound serves as a valuable building block in this context for several reasons:

Increased Proteolytic Resistance: The N-formyl group can sterically hinder the approach of exopeptidases, which cleave terminal amino acids, thereby increasing the peptide's half-life in biological systems.

Conformational Constraint: The formyl group, being an acyl group, can influence the conformational flexibility of the peptide backbone. This can help to lock the peptidomimetic into a bioactive conformation that is optimal for receptor binding.

Structural Probing: By replacing methionine with norleucine, researchers can create peptidomimetics that are resistant to oxidation at that position. This allows for the study of the functional role of the methionine side chain without the complication of its chemical reactivity.

Deuterium (B1214612) Labeling for Isotope Tracing in Metabolic Research

Isotope tracing using stable isotopes like deuterium (²H) is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. researchgate.netnih.govnih.gov Deuterium-labeled compounds can be tracked in biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

This compound can be strategically labeled with deuterium for metabolic research. A key position for labeling is the formyl proton.

Deuterium Labeling at the Formyl Group (CHO -> CDO):

Tracing the Formyl Group's Fate: The N-formyl group of chemoattractant peptides can be removed or metabolized by enzymes in the body. By labeling the formyl proton with deuterium, researchers can trace the fate of this group. For instance, if the formyl group is cleaved, the resulting deuterated formate (B1220265) could be detected, providing insights into the peptide's degradation pathway.

Investigating Enzymatic Mechanisms: The kinetic isotope effect can be utilized to study the mechanisms of enzymes that process N-formylated peptides. The replacement of a proton with a deuteron (B1233211) can slow down reactions where the cleavage of the C-H bond is the rate-determining step, offering clues about the enzymatic mechanism.

Metabolic Stability: The stability of the N-terminal formyl group is crucial for the biological activity of chemoattractant peptides. Deuterium labeling allows for the quantitative assessment of the rate of deformylation in various tissues and biological fluids.

The use of deuterium-labeled this compound provides a non-radioactive and sensitive method to probe the metabolic fate and stability of this class of compounds, which is essential for understanding their pharmacokinetics and mechanism of action. dntb.gov.ua

Role as a Constituent of Complex Biological Products (e.g., "Formyline" in Food Science)

In the field of food science, complex chemical reactions occur during the processing and storage of food, leading to the formation of a wide array of new compounds. One such set of reactions is the Maillard reaction, which occurs between amino acids and reducing sugars.

The term "Formyline" mentioned in the context of food science appears to refer to 6-(2-formyl-1-pyrrolyl)-L-norleucine. It is important to note that this compound is structurally distinct from this compound. Formyline is a pyrrole (B145914) amino acid formed from the reaction of the amino acid lysine (B10760008) with 3-deoxypentosone or other sugar degradation products during the heat treatment of food.

Table 2: Presence of Formyline in Various Food Products

| Food Category | Example Products | Concentration Range (mg/kg) |

|---|---|---|

| Bakery Products | Bread Crust, Cookies | Up to 34.8 |

| Cereals | Breakfast Cereals | Variable |

| Pasta | Dried Pasta | Variable |

| Milk Products | UHT Milk, Milk Powder | Low |

| Beverages | Beer | Present |

The formation of Formyline is significant as it represents a modification of the essential amino acid lysine, which can potentially reduce the nutritional value of the food product. The study of such Maillard reaction products is an active area of research in food science to understand the impact of food processing on nutrition and to identify potential biomarkers of heat treatment. While this compound itself is not typically associated with being a food-derived component, the study of related formylated and modified amino acids like Formyline highlights the chemical complexity of food systems.

Theoretical and Computational Approaches to N Alpha Formyl Dl Norleucine Research

Molecular Dynamics Simulations and Force Field Parameterization

Molecular dynamics (MD) simulations offer a virtual microscope to observe the time-dependent behavior of molecules, providing detailed information about their conformational dynamics, stability, and interactions with their environment nih.gov. The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system nih.gov.

For molecules like n-alpha-Formyl-DL-norleucine, which are derivatives of non-standard amino acids, specific force field parameterization is often necessary. This process involves developing accurate parameters for bond lengths, angles, dihedrals, and non-bonded interactions. Research on the parent compound, DL-norleucine, provides a clear blueprint for this process. Studies have shown that developing a reliable force field for DL-norleucine is challenging due to the subtle energy differences between its crystalline phases nih.govkcl.ac.uk.

The development process for a custom force field for this compound would typically involve:

Quantum Mechanical (QM) Calculations: High-level ab initio or Density Functional Theory (DFT) calculations are performed on the molecule and its fragments to obtain data on its geometry, vibrational frequencies, and interaction energies.

Parameter Derivation: Bond, angle, and dihedral parameters are fitted to match the QM-calculated potential energy surface. Non-bonded parameters, including partial atomic charges and van der Waals terms, are derived to reproduce experimental data like crystal lattice parameters or thermodynamic properties nih.govkcl.ac.uk.

Validation: The newly developed force field is tested for its ability to reproduce known experimental observables through extensive MD simulations. For instance, simulations of the crystalline form should maintain the stability of the known crystal structure nih.govkcl.ac.uk.

A significant challenge noted in the parameterization of DL-norleucine was its existence as a zwitterion in the solid state, which is unstable in the gas phase where high-level QM calculations are typically performed nih.govkcl.ac.uk. This was overcome by using continuum solvent models in the QM calculations to stabilize the zwitterionic form nih.govkcl.ac.uk. A similar approach would be necessary for this compound, considering its structural similarity.

Table 1: Key Stages in Force Field Parameterization for this compound

| Stage | Description | Computational Methods | Objective |

|---|---|---|---|

| 1. Initial Data Generation | Calculation of molecular properties for the target molecule and relevant fragments. | Quantum Mechanics (e.g., DFT, MP2) | Obtain reference data for geometry, partial charges, and vibrational frequencies. |

| 2. Parameter Fitting | Adjustment of force field terms (bonds, angles, dihedrals, non-bonded) to match QM data. | Least-squares fitting algorithms | Develop a set of parameters that accurately describes the molecule's potential energy surface. |

| 3. Refinement & Validation | Testing the new parameters against condensed-phase properties. | Molecular Dynamics (MD) Simulations | Ensure the force field can reproduce experimental data such as crystal structure, density, and phase transitions. nih.govkcl.ac.uk |

Once a validated force field is established, MD simulations can be employed to study the conformational landscape of this compound in various environments, such as in solution or interacting with a biological target. These simulations can reveal preferred conformations, intramolecular hydrogen bonding patterns, and the dynamics of the formyl group, which are crucial for understanding its function.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical (QC) calculations are powerful for investigating the electronic structure of molecules and elucidating the mechanisms of chemical reactions. These methods can be applied to this compound to understand its reactivity, stability, and the pathways of potential metabolic transformations.

A similar computational strategy could be applied to this compound to:

Identify Reactive Sites: Determine the most likely sites for enzymatic or radical attack by calculating properties like frontier molecular orbitals or atomic charges.

Calculate Reaction Energetics: Compute the activation energies and reaction enthalpies for proposed metabolic pathways, such as deformylation or oxidation.

Characterize Transition States: Optimize the geometry of transition states to understand the precise mechanism of bond formation and cleavage.

Table 2: Common Quantum Chemical Methods for Mechanistic Studies

| Method | Acronym | Typical Application | Strengths and Weaknesses |

|---|---|---|---|

| Density Functional Theory | DFT | Geometry optimization, reaction pathway analysis, electronic properties. | Good balance of accuracy and computational cost. Accuracy depends on the chosen functional. |

| Møller-Plesset Perturbation Theory | MP2 | High-accuracy energy calculations, especially for systems with electron correlation effects. | More computationally expensive than DFT but often more accurate for non-bonded interactions. |

| Coupled Cluster Theory | CC (e.g., CCSD(T)) | "Gold standard" for single-point energy calculations. | Very high accuracy but computationally prohibitive for all but the smallest systems. |

By employing these methods, researchers can gain a fundamental understanding of the chemical reactivity of this compound, predicting its metabolic fate and identifying potential intermediates without the need for complex experimental setups.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and toxicology, aiming to correlate a molecule's structural features with its biological activity patsnap.comoncodesign-services.com. Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, transforms this concept into a mathematical model that can predict the activity of new, untested compounds patsnap.comresearchgate.net.

For this compound, if it were identified as a lead compound with a specific biological activity, computational SAR studies would be crucial for its optimization. The process involves several steps:

Data Set Assembly: A series of analogs of this compound would be synthesized and tested for a specific biological endpoint (e.g., enzyme inhibition, receptor binding).

Descriptor Calculation: For each analog, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic potential).

Model Generation: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms (e.g., support vector machines, random forest), a mathematical equation is built that links the descriptors to the observed biological activity researchgate.net.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model training).

Table 3: Key Components of a Computational SAR/QSAR Study

| Component | Description | Examples |

|---|---|---|

| Biological Activity Data | A quantitative measure of the biological effect of a series of compounds. | IC50, EC50, Ki |

| Molecular Descriptors | Numerical values that characterize the physicochemical properties of the molecules. | LogP (lipophilicity), Molecular Surface Area, Dipole Moment, HOMO/LUMO energies. |

| Statistical Model | The mathematical algorithm used to correlate descriptors with activity. | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Support Vector Machines (SVM). |

| Validation Metrics | Statistical measures used to assess the robustness and predictive power of the model. | R² (goodness of fit), Q² (internal predictive ability), External R² (external predictive ability). |

Through such models, researchers could predict which modifications to the this compound structure—such as altering the length of the side chain, substituting the formyl group, or changing stereochemistry—would be most likely to enhance desired activity or reduce unwanted side effects. This in silico screening approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising compounds collaborativedrug.com.

Predictive Modeling for Biochemical Pathways and Interactions

Understanding the role of a molecule like this compound within a biological system requires identifying the biochemical pathways in which it participates and the macromolecules with which it interacts. Predictive computational models are increasingly used for these tasks.

Various computational methods have been developed to predict the association of metabolites with specific metabolic pathways nih.govresearchgate.net. These tools often leverage machine learning and graph neural networks, using the molecule's structure as input nih.gov. By representing the molecule as a graph or with a set of structural fingerprints, these models can compare it to databases of known metabolites (like those in the KEGG database) and predict its likely pathway classification nih.gov. For this compound, such an approach could suggest whether it is likely to be involved in amino acid metabolism, fatty acid synthesis, or other cellular processes.

Furthermore, molecular docking simulations can predict how this compound might bind to the active site of specific enzymes or receptors. This technique computationally places the molecule (the "ligand") into the binding site of a protein (the "receptor") in many different orientations and conformations, calculating a "docking score" that estimates the binding affinity for each pose. This can help identify potential protein targets and generate hypotheses about the molecule's mechanism of action.

These predictive models, while not definitive, provide a powerful starting point for experimental validation. By identifying the most probable pathways and protein interactions in silico, they allow for more focused and efficient laboratory investigations.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-alpha-Formyl-DL-norleucine for high purity and yield?

- Methodological Answer : Synthesis typically involves formylation of DL-norleucine using formic acid or acylating agents under controlled pH and temperature. To optimize purity, employ recrystallization in ethanol/water mixtures (1:3 v/v) and monitor reaction progress via thin-layer chromatography (TLC) using ninhydrin staining . Characterization should include H NMR (δ 8.1 ppm for formyl proton) and HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to confirm >98% purity .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store the compound in airtight containers at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the formyl group. Avoid exposure to moisture and oxidizers, as degradation products (e.g., free norleucine) can form, detectable via LC-MS . Conduct stability studies under accelerated conditions (40°C/75% RH for 6 months) to establish shelf-life .

Q. How can this compound be validated as a reference standard in analytical method development?

- Methodological Answer : Validate using ICH Q2(R1) guidelines by assessing linearity (1–100 µg/mL), accuracy (spike-recovery 95–105%), and precision (RSD <2%). Cross-validate against pharmacopeial standards (e.g., USP) using comparative HPLC-MS analysis. Ensure traceability via certified certificates of analysis (CoA) from suppliers .

Advanced Research Questions

Q. How does this compound mitigate racemization in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The formyl group protects the α-amino group, reducing racemization during coupling. Use 20% piperidine in DMF for selective deprotection while retaining the formyl group. Monitor enantiomeric purity via chiral HPLC (Chirobiotic T column, 0.1% formic acid in methanol) . Compare kinetic studies of racemization rates with/without formyl protection to quantify efficacy .

Q. How can contradictions in reported stability data (e.g., degradation under varying pH) be resolved?

- Methodological Answer : Perform systematic stability studies across pH 2–9 (using phosphate/citrate buffers) at 37°C. Use LC-MS to identify degradation pathways (e.g., hydrolysis at acidic pH vs. oxidation at alkaline pH). Apply Arrhenius modeling to predict long-term stability and reconcile discrepancies by standardizing experimental conditions (e.g., buffer ionic strength) .

Q. What role does this compound play in enzyme inhibition studies (e.g., proteases)?

- Methodological Answer : As a substrate analog, it competitively inhibits trypsin-like proteases by mimicking the natural peptide bond. Use kinetic assays (e.g., Michaelis-Menten plots) to determine values. Compare inhibition profiles with unmodified norleucine to assess the formyl group’s impact on binding affinity . Structural studies (e.g., X-ray crystallography) can reveal interactions with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.